molecular formula C9H11NO2 B098621 4-Acetamidobenzyl alcohol CAS No. 16375-88-5

4-Acetamidobenzyl alcohol

Cat. No. B098621
CAS RN: 16375-88-5
M. Wt: 165.19 g/mol
InChI Key: XEYORFKUJZEQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamidobenzyl alcohol is a chemical compound that serves as a key intermediate in various synthetic processes in medicinal and organic chemistry. It is characterized by the presence of an acetamido group attached to a benzyl alcohol moiety. This structure is versatile and can be functionalized to produce a wide range of derivatives with potential applications in drug development and materials science.

Synthesis Analysis

The synthesis of compounds related to 4-acetamidobenzyl alcohol often involves reductive cyclization or other catalytic methods. For instance, a method for synthesizing 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from 2-chloro-N-(2-nitrobenzyl)acetamides has been developed, which includes a reductive cyclization step using iron-ammonium chloride in ethanol–water . This demonstrates the utility of 4-acetamidobenzyl alcohol derivatives in the synthesis of complex heterocyclic compounds that are valuable in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of 4-acetamidobenzyl alcohol derivatives can be quite complex, as seen in the synthesis of lanthanide coordination polymers. These polymers are formed from reactions involving 4-acetamidobenzoic acid and exhibit one-dimensional chains that are bridged by four aba anions (4-acetamidobenzoate). The structure is further stabilized by a three-dimensional supramolecular network formed through hydrogen bonding .

Chemical Reactions Analysis

4-Acetamidobenzyl alcohol and its derivatives participate in various chemical reactions. One notable reaction is the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, catalyzed by 4-acetamido-TEMPO (ACT). This method is particularly useful for converting benzylic and other types of substrates to carboxylic acids under mild conditions, which preserves the stereochemistry adjacent to the oxidation site .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-acetamidobenzyl alcohol derivatives are influenced by their functional groups and molecular structure. For example, the lanthanide coordination polymers with 4-acetamidobenzoate exhibit photoluminescence, which is a physical property that can be exploited in materials science for the development of luminescent materials . The electrochemical properties of these compounds, as demonstrated by the oxidation reactions catalyzed by ACT, are also significant, as they allow for the transformation of primary alcohols and aldehydes into carboxylic acids .

Scientific Research Applications

Electrocatalytic Oxidation Applications

4-Acetamidobenzyl alcohol is involved in the electrocatalytic oxidation of primary alcohols and aldehydes to carboxylic acids. A study demonstrated that this process successfully converts a range of substrates, including benzylic, aliphatic, and heterocyclic compounds, to their corresponding carboxylic acids in aqueous solutions at room temperature. The process retains stereochemistry adjacent to the oxidation site, making it a significant method for synthesizing specific precursors like levetiracetam, used in epilepsy treatment (Rafiee et al., 2018).

Photocatalytic Oxidation Applications

The compound also plays a role in the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using titanium dioxide under an oxygen atmosphere. This reaction, facilitated by visible light irradiation, shows high conversion and selectivity. The process is attributed to a characteristic surface complex formed by adsorbing benzyl alcoholic compounds on the TiO2 surface, indicating a potential for selective photocatalytic oxidation in various chemical synthesis applications (Higashimoto et al., 2009).

Catabolism in Microorganisms

4-Acetamidobenzyl alcohol is also involved in the catabolism of related compounds like 4-cresol in microorganisms like Corynebacterium glutamicum. The catabolic process involves oxidation steps leading to products like 4-hydroxybenzyl alcohol and employs a genetic cluster specific to this metabolic pathway. This insight could be useful for understanding microbial degradation processes and developing biotechnological applications for environmental detoxification or industrial bioprocessing (Li et al., 2014).

properties

IUPAC Name

N-[4-(hydroxymethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(12)10-9-4-2-8(6-11)3-5-9/h2-5,11H,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYORFKUJZEQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167655
Record name 4-Acetaminobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidobenzyl alcohol

CAS RN

16375-88-5
Record name 4-Acetaminobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetaminobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(hydroxymethyl)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-acetamidobenzaldehyde (10 g, 61.3 mmol) in methanol (100 mL) was added sodium borohydride (800 mg) at room temperature in portions. The reaction mixture was stirred over night, and the progress of reaction checked by TLC using 4:1 hexanes: EtOAc as eluent. Absence of starting material indicated the completion of reduction and the reaction mixture was concentrated in a rotavap. The residue was partitioned between water (25 mL) and ethyl acetate (4×50 mL) and the organic layer was washed with brine (25 mL). The ethyl acetate layer was dried over anhydrous sodium sulfate and the removal of the solvent gave the alcohol as a pale yellow solid, which was dried under high vacuum. 8.6 g (85%); 1H NMR (DMSO-d6): δ 2.0 (s, 3H), 4.5 (d, 2H), 5.2 (t, 1H), 7.25 (d, 2H), 7.55 (d, 2H), 9.95 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The product from Example 197a (4.00 g, 19.3 mmol) in THF (40 mL) was added aqueous LiOH solution (0.91 g, 21.2 mmol dropwise at room temperature over 10 minutes. The mixture was allowed to stir at room temperature for 27 hours and then evaporated. The aqueous residue was diluted with H2O, adjusted to pH 4 with 10% HCl, and then extracted with EtOAc. The extract was washed with brine, dried over MgSO4, filtered and concentrated under vacuum giving the title compound which was purified by washing with cold EtOAc to give the title compound as colorless crystals (2.92 g, 92%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Acetamidobenzyl alcohol
Reactant of Route 2
Reactant of Route 2
4-Acetamidobenzyl alcohol
Reactant of Route 3
Reactant of Route 3
4-Acetamidobenzyl alcohol
Reactant of Route 4
4-Acetamidobenzyl alcohol
Reactant of Route 5
Reactant of Route 5
4-Acetamidobenzyl alcohol
Reactant of Route 6
Reactant of Route 6
4-Acetamidobenzyl alcohol

Citations

For This Compound
11
Citations
J Gu, Z Fang, Y Yang, Z Yang, L Wan, X Li, P Wei… - RSC …, 2016 - pubs.rsc.org
… amidation was used as a key step to synthesis the biologically active N-acetylprocainamide 5, which was an antiarrhythmic agent, from commercial available 4-acetamidobenzyl alcohol …
Number of citations: 17 pubs.rsc.org
NE Byramova, LV Mochalova, IM Belyanchikov… - 1991 - Taylor & Francis
… Koenigs-Knorr reaction of methyl(5-acetamido-4,7,8,9-tetra-0-acetyl-3,5-dideoxy-Dg/ycero-PD-gafocto-2-nonulopyranosyl chloride)onate (2) with 4-acetamidobenzyl alcohol (3) in …
Number of citations: 77 www.tandfonline.com
L Dada, VE Manzano, O Varela - Carbohydrate research, 2019 - Elsevier
… A solution of 1 (100 mg, 0.39 mmol) and 4-acetamidobenzyl alcohol (97 mg, 0.58 mmol) in anhydrous CH 2 Cl 2 (4 mL) was cooled at −18 C. Upon addition of SnCl 4 (0.06 mL, 0.51 …
Number of citations: 2 www.sciencedirect.com
M HERRCHEN, G LEGLER - European journal of biochemistry, 1984 - Wiley Online Library
… The amount of 4-acetamidobenzyl alcohol was calculated from the absorbance change on reduction with the molar absorption coefficients of the aldehyde (6245 2330 M-' cm-'; 1.:293 …
Number of citations: 119 febs.onlinelibrary.wiley.com
B Zeynizadeh, FM Aminzadeh… - Green Processing and …, 2019 - degruyter.com
… For example, reductive acetylation of 4-nitroabenzylalcohol to 4-acetamidobenzyl alcohol was carried out in 88% yield (Table 4, entry 6). In the case of nitrobenzaldehydes and …
Number of citations: 19 www.degruyter.com
YN Zheng, H Zheng, T Li, WT Wei - ChemSusChem, 2021 - Wiley Online Library
… The practicability of this protocol highlighted the synthesis of the antiarrhythmic drug N-acetylprocainamide from 4-acetamidobenzyl alcohol with 68 % yield. Compared to previous …
MRP Heravi, A Hosseinian, Z Rahmani… - Journal of the …, 2021 - Wiley Online Library
… Moreover, acecainide (an antiarrhythmic drug) was successfully synthesized by the reaction of N,N-diethylethylenediamine with commercially available 4-acetamidobenzyl alcohol …
Number of citations: 24 onlinelibrary.wiley.com
GK Zieliński, J Majtczak, M Gutowski… - The Journal of Organic …, 2018 - ACS Publications
… Compound was prepared according to general procedure A using 4-acetamidobenzyl alcohol (37) (0.83 g, 5.00 mmol). The crude product was purified by column chromatography on …
Number of citations: 22 pubs.acs.org
H Suga, N Tanimoto, AJ Sinskey… - Journal of the American …, 1994 - ACS Publications
Enzymes stabilize the transition states of chemical reactions to bring about largerate accelerations. 1 Glycosidases, which hydrolyze glycosidic bonds, are no exception: it is believed …
Number of citations: 37 pubs.acs.org
PMJ England - 1995 - dspace.mit.edu
Two studies, directed towards the generation of antibodies cabable of catalyzing the hydrolysis of P-glycosides, are described. Two different haptens, each designed to elicit antibodies …
Number of citations: 2 dspace.mit.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.